5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
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Overview
Description
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a chlorine atom attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines at high temperatures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Alkyl halides react readily with naphthyridines to furnish N-alkyl-substituted derivatives through quaternary salts intermediates.
Common Reagents and Conditions
Oxidation: High temperatures and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides and bases for hydrogen halide elimination.
Major Products
The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its biological activities.
1,6-Naphthyridine: Studied for its anticancer, anti-HIV, and antimicrobial properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
1393540-64-1 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2 |
InChI Key |
BTELQFFIYXTIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=CC(=C21)Cl |
Origin of Product |
United States |
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